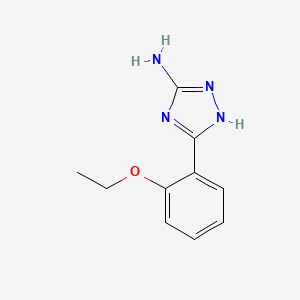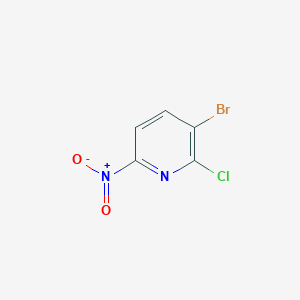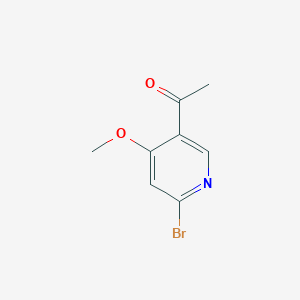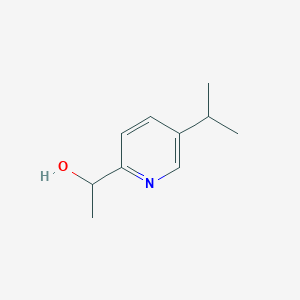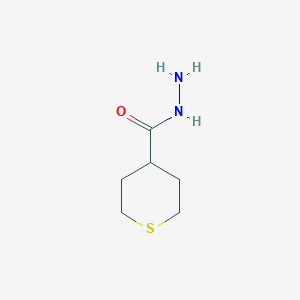![molecular formula C9H10N2O2S2 B13117675 Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)
Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Fusion with Pyridine Ring: The thiazole ring is then fused with a pyridine ring through a condensation reaction. This step often requires the use of a dehydrating agent such as phosphorus oxychloride.
Introduction of the Ethylsulfonyl Group: The final step involves the introduction of the ethylsulfonyl group. This can be achieved by reacting the intermediate compound with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ethylsulfonyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiazolo[4,5-b]pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
2-(Ethylsulfonyl)pyridine: Similar structure but lacks the thiazole ring.
6-Methylthiazolo[4,5-b]pyridine: Similar structure but lacks the ethylsulfonyl group.
2-(Methylsulfonyl)-6-methylthiazolo[4,5-b]pyridine: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine is unique due to the presence of both the ethylsulfonyl group and the fused thiazole-pyridine ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H10N2O2S2 |
|---|---|
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
2-ethylsulfonyl-6-methyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C9H10N2O2S2/c1-3-15(12,13)9-11-8-7(14-9)4-6(2)5-10-8/h4-5H,3H2,1-2H3 |
Clave InChI |
AVAXOWKACNBLGG-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=NC2=C(S1)C=C(C=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
